molecular formula C9H9BrO2 B3017319 (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol CAS No. 1567996-71-7

(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol

Cat. No.: B3017319
CAS No.: 1567996-71-7
M. Wt: 229.073
InChI Key: VAORXMXHTGIUFI-MRVPVSSYSA-N
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Description

(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol is a brominated derivative of chroman, a bicyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol typically involves the bromination of a chroman derivative. One common method is the bromination of 3,4-dihydro-2H-chromen-4-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 8-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 8-bromo-3,4-dihydro-2H-chromen-4-one.

    Reduction: Formation of 3,4-dihydro-2H-chromen-4-ol.

    Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4R)-8-chloro-3,4-dihydro-2H-chromen-4-ol: A chlorinated analog with similar structural features but different reactivity.

    (4R)-8-fluoro-3,4-dihydro-2H-chromen-4-ol: A fluorinated analog with distinct electronic properties.

    (4R)-8-iodo-3,4-dihydro-2H-chromen-4-ol: An iodinated analog with higher atomic mass and different reactivity.

Uniqueness

(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAORXMXHTGIUFI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1O)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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